PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
The mode of action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily through its interaction with its targets in the cell. The compound’s photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the cell’s optical properties, which can be used for various applications.
Biochemical Pathways
The biochemical pathways affected by Pyrazolo[1,5-A]pyridin-5-ylboronic acid are primarily related to its optical properties. The compound’s interaction with its targets can affect the absorption and emission behaviors of the cell, which can influence various intracellular processes . .
Result of Action
The result of the action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily observed in its optical applications. The compound’s interaction with its targets can lead to changes in the cell’s optical properties, which can be used for studying the dynamics of intracellular processes and the progress of organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with alkyl or aryl-substituted alkynes, followed by condensation with hydrazine . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like tetrahydrofuran to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .
Scientific Research Applications
PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
PYRAZOLO[1,5-A]PYRIMIDINE: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
PYRAZOLO[3,4-B]PYRIDINE: Another similar compound with a different ring fusion pattern.
Uniqueness: This functional group distinguishes it from other similar compounds and enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVVOKEUDGBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=NN2C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.